Dabigatran ethyl ester hydrochloride
Description
Chemical Classification and Nomenclature
Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride belongs to the benzimidazole class of heterocyclic compounds, specifically classified as a direct thrombin inhibitor. The compound features a complex molecular architecture that incorporates multiple pharmacophoric elements essential for its biological activity. The International Union of Pure and Applied Chemistry nomenclature reflects the intricate structural features that distinguish this compound from other benzimidazole derivatives.
The molecular formula C27H30ClN7O3 indicates the presence of multiple nitrogen-containing functional groups, including the characteristic benzimidazole core, pyridine ring, and carbamidine moiety. This structural complexity is deliberately engineered to achieve optimal binding affinity to the thrombin active site while maintaining favorable pharmacokinetic properties. The hydrochloride salt form enhances the compound's solubility characteristics, addressing the inherent hydrophobic nature of the parent compound.
The systematic nomenclature follows established conventions for complex organic molecules, with each structural component precisely defined according to International Union of Pure and Applied Chemistry guidelines. The compound's classification as a benzimidazole derivative places it within a well-established pharmacological class known for diverse biological activities, including antimicrobial, anticancer, and anticoagulant properties. This classification system facilitates understanding of structure-activity relationships and guides further medicinal chemistry optimization efforts.
Historical Context and Development
The discovery and development of this compound emerged from extensive structure-activity relationship studies aimed at creating orally bioavailable thrombin inhibitors. The historical development traces back to the identification of benzamidine-based inhibitors such as alpha-NAPAP in the 1980s, which demonstrated potent thrombin inhibition but lacked oral bioavailability. The systematic modification of these early lead compounds through medicinal chemistry approaches led to the benzimidazole scaffold that forms the foundation of modern direct thrombin inhibitors.
Twenty years of intensive research culminated in the identification of dabigatran as a lead compound with favorable selectivity profiles and strong in vitro and in vivo activity. However, the polar nature of dabigatran necessitated the development of prodrug strategies to achieve oral bioavailability. The ethyl ester derivatization represented a crucial breakthrough, enabling the conversion of the highly polar active compound into an orally absorbed form that could be rapidly converted to the active moiety upon administration.
The development timeline reflects the collaborative efforts of medicinal chemists, pharmacologists, and clinical researchers over several decades. The compound's evolution from laboratory bench to clinical application demonstrates the iterative nature of drug discovery, where each structural modification was guided by detailed pharmacokinetic and pharmacodynamic studies. The successful development of this compound has established new paradigms for anticoagulant therapy and influenced subsequent research in the field of direct-acting oral anticoagulants.
Relationship to Dabigatran Ethyl Ester
The compound serves as a salt form of dabigatran ethyl ester, representing the bioactive precursor to dabigatran, the ultimate pharmacologically active species. This relationship is fundamental to understanding the compound's mechanism of action and therapeutic utility. Upon oral administration, the ester bonds are rapidly hydrolyzed by ubiquitous esterases in the gut, plasma, and liver, converting the prodrug to the active dabigatran molecule.
The structural relationship between the compound and dabigatran ethyl ester involves the formation of a stable hydrochloride salt that enhances solubility and stability characteristics. This salt formation does not alter the core molecular framework responsible for biological activity but significantly improves pharmaceutical properties necessary for drug formulation and delivery. The relationship demonstrates sophisticated pharmaceutical chemistry principles where salt formation is employed to optimize drug-like properties while preserving pharmacological activity.
The conversion kinetics from the salt form to the active dabigatran molecule occur rapidly following oral administration, with peak plasma concentrations achieved within 0.5 to 2 hours. This rapid conversion ensures that the therapeutic effects are promptly established while minimizing exposure to the inactive prodrug form. The relationship between these molecular forms represents a successful example of prodrug design, where chemical modification enables oral delivery of an otherwise non-bioavailable active pharmaceutical ingredient.
Table 1: Comparative Analysis of Related Compounds
| Compound | Molecular Formula | Molecular Weight | Solubility Profile | Bioavailability |
|---|---|---|---|---|
| Dabigatran Ethyl Ester | C27H29N7O3 | 499.575 g/mol | Lipophilic | Prodrug form |
| Ethyl Ester Hydrochloride | C27H30ClN7O3 | Not specified | Enhanced aqueous | Improved |
| Dabigatran (active) | Not specified in sources | Not specified | Hydrophilic | Direct IV only |
| Dabigatran Etexilate | C34H41N7O5 | 627.7332 g/mol | pH dependent | ~6.5% oral |
Significance in Benzimidazole Chemistry
The compound represents a paradigmatic example of benzimidazole chemistry applied to cardiovascular therapeutics, demonstrating the versatility of this heterocyclic scaffold in drug design. Benzimidazoles have emerged as privileged structures in medicinal chemistry due to their ability to serve as bioisosteres for naturally occurring nucleotides and their capacity for extensive chemical modification. The incorporation of the benzimidazole core into this thrombin inhibitor exemplifies the strategic application of heterocyclic chemistry principles to address specific therapeutic challenges.
The structural features of the benzimidazole ring system contribute significantly to the compound's binding affinity and selectivity for thrombin. The planar aromatic system provides optimal π-π stacking interactions with aromatic residues in the thrombin active site, while the nitrogen atoms serve as hydrogen bond acceptors that enhance binding specificity. These interactions are crucial for achieving the high potency and selectivity required for therapeutic anticoagulation.
The compound's design demonstrates advanced structure-activity relationship principles where each structural element contributes to the overall pharmacological profile. The benzimidazole scaffold provides the foundational binding interactions, while peripheral substitutions fine-tune selectivity, potency, and pharmacokinetic properties. This approach has influenced the development of other benzimidazole-based therapeutics and established design principles that continue to guide medicinal chemistry efforts in this chemical class.
Properties
IUPAC Name |
ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O3.ClH/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29;/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWBKCGBULSVFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593523 | |
| Record name | Ethyl N-{2-[(4-carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211914-50-0 | |
| Record name | Dabigatran ethyl ester hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211914500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N-{2-[(4-carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-({-[(4-Carbamimidoyl-phenylamino)-methyl]-1-methyl-1H-benzoimidazole-5-carbonyl}-pyridin-2-yl-amino)-propionic acid ethyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DABIGATRAN ETHYL ESTER HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBB8W334AN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Formation of the Benzimidazole Core
The benzimidazole backbone is synthesized via cyclization of o-phenylenediamine derivatives. In the patented route, compound 3 (2-chloro-1-methyl-5-nitro-1H-benzimidazole) serves as the precursor. Reacting this intermediate with a C1–C3 alkyl alcohol solution of methylamine in an organic solvent (e.g., toluene or dichloromethane) yields intermediate 4, which is subsequently functionalized. The reaction proceeds at 50–80°C for 4–8 hours, achieving yields exceeding 85% after purification by recrystallization.
Introduction of the 4-Carbamimidoylphenyl Group
The 4-carbamimidoylphenyl moiety is introduced via nucleophilic substitution. Intermediate 4 undergoes aminomethylation with 4-aminobenzamidine in the presence of a palladium catalyst, forming the critical C–N bond. This step requires anhydrous conditions and temperatures of 60–100°C, with yields reported at 78–82%.
Esterification and Salt Formation
The final step involves esterification of the propanoic acid derivative with ethanol under acidic conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt. This step achieves a purity of ≥98% and a molecular weight of 536.03 g/mol, as confirmed by liquid chromatography–mass spectrometry (LC-MS).
Optimized Reaction Conditions
The patented method emphasizes simplicity and scalability, avoiding common pitfalls such as side reactions and cumbersome purification. Key optimizations include:
Solvent and Temperature Control
Using toluene as the solvent for the aminomethylation step minimizes byproduct formation, while maintaining temperatures at 70°C ensures optimal reaction kinetics.
Catalytic Efficiency
Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) enhance the coupling efficiency between the benzimidazole intermediate and 4-aminobenzamidine, reducing reaction times from 24 hours to 8–12 hours.
Purification Techniques
Recrystallization from ethanol/water mixtures (3:1 v/v) yields high-purity intermediates (>99% by HPLC), critical for downstream steps.
Physicochemical Characterization
This compound exhibits distinct properties essential for its role as a thrombin inhibitor:
The compound’s hydrochloride salt form enhances stability, with a shelf life of ≥12 months when stored at -20°C in anhydrous conditions.
Comparative Analysis of Synthetic Approaches
While the patented method dominates industrial production, alternative routes have been explored:
Solid-Phase Synthesis
A resin-bound approach for the benzimidazole core has been reported in academic studies, though yields remain suboptimal (60–65%) compared to the solution-phase method.
Enzymatic Esterification
Lipase-catalyzed esterification offers an eco-friendly alternative but faces challenges in scalability due to enzyme inactivation under acidic conditions.
Process Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Dabigatran (ethyl ester hydrochloride) undergoes various chemical reactions, including:
Oxidation: Dabigatran can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions are used in the synthesis process to convert nitro groups to amino groups.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of dabigatran include bromobenzene, nitrating agents, cyanating agents, reducing agents (such as hydrogen gas and catalysts), and alkylating agents . Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and product purity .
Major Products Formed
The major products formed from the reactions of dabigatran include its various intermediates, such as nitro compounds, cyano compounds, imino ethers, and the final ethyl ester hydrochloride form .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride exhibit anticancer properties. Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of benzimidazole effectively inhibited the growth of breast cancer cells through the modulation of apoptosis-related proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has shown that similar structures possess significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. A comparative study indicated that certain benzimidazole derivatives exhibited potent antimicrobial activity, suggesting potential applications in developing new antibiotics .
Cardiovascular Disease Management
Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride is being investigated for its role in managing cardiovascular diseases. Its ability to modulate blood coagulation pathways positions it as a candidate for anticoagulant therapy. Preliminary studies have shown efficacy in inhibiting thrombin, which is crucial for clot formation, indicating potential use in preventing thromboembolic events .
Neurological Disorders
The compound's interaction with neurotransmitter systems suggests possible applications in treating neurological disorders. Research indicates that benzimidazole derivatives can influence serotonin receptors, which may aid in managing conditions like anxiety and depression. A study highlighted the neuroprotective effects of similar compounds in models of neurodegeneration, presenting a promising avenue for further research .
- Anticancer Study : A clinical trial evaluated the efficacy of benzimidazole derivatives in patients with advanced breast cancer. Results showed a significant reduction in tumor size after treatment with related compounds, supporting the hypothesis that these derivatives can effectively target cancer cells .
- Antimicrobial Research : A laboratory study tested various benzimidazole derivatives against common bacterial pathogens. The results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics, suggesting their potential as effective antimicrobial agents .
- Cardiovascular Application : In a preclinical model, the compound demonstrated a marked reduction in thrombus formation compared to untreated controls, highlighting its potential as a therapeutic agent in managing cardiovascular diseases .
Mechanism of Action
Dabigatran (ethyl ester hydrochloride) exerts its effects by directly inhibiting thrombin, a key enzyme in the blood coagulation cascade. Thrombin converts fibrinogen to fibrin, leading to clot formation. By inhibiting thrombin, dabigatran prevents the formation of fibrin clots, thereby reducing the risk of thromboembolic events . The compound binds to both free and clot-bound thrombin, making it effective in various clinical settings .
Comparison with Similar Compounds
Key Observations :
- The carbamimidoyl group (-C(=NH)NH2) in the target compound enhances thrombin-binding affinity compared to cyano (-CN) or esterified derivatives .
Physicochemical Properties
Research Findings and Implications
Synthetic Optimization : The target compound’s improved synthesis reduces pollution and costs by replacing toxic reagents with CMPI .
Stability Challenges: The hydrochloride salt form mitigates degradation observed in non-ionic analogs .
Biological Activity
Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride, often referred to as a derivative of benzimidazole, has garnered attention in pharmacological studies due to its potential biological activities, particularly in the realm of antithrombotic and anticancer therapies. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
- Molecular Formula : C27H29N7O3
- Molecular Weight : 499.56 g/mol
- IUPAC Name : Ethyl 3-[[2-[(4-carbamimidoylphenyl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
- CAS Number : 429658-95-7
The compound exhibits its biological activity primarily through inhibition of factor Xa, an essential component in the coagulation cascade. This mechanism is similar to that of other anticoagulants such as rivaroxaban and apixaban, which target the same pathway to prevent thrombus formation. The presence of the benzimidazole moiety is crucial for its interaction with the active site of factor Xa, enhancing its potency and selectivity.
Antithrombotic Activity
Research indicates that derivatives of benzimidazole, including this compound, have significant antithrombotic properties. A study published in Journal of Medicinal Chemistry demonstrated that modifications at the benzimidazole core can enhance the inhibitory effects on factor Xa. In vitro assays showed that this compound effectively reduced thrombin generation in human plasma samples, suggesting its potential use as an oral anticoagulant .
Anticancer Properties
In addition to its antithrombotic effects, there is emerging evidence supporting the anticancer activity of this compound. A study conducted by researchers at a leading pharmaceutical institute explored the cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induced apoptosis in a dose-dependent manner, likely through the activation of caspase pathways .
Data Table: Summary of Biological Activities
Safety and Toxicology
Toxicological assessments are critical for understanding the safety profile of new compounds. Preliminary studies indicate that Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride exhibits a favorable safety profile at therapeutic doses, with minimal side effects reported in animal models. However, further studies are necessary to fully elucidate its long-term toxicity and potential side effects in humans.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
